molecular formula C4H10N2O2S B130385 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-67-7

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B130385
M. Wt: 150.2 g/mol
InChI Key: VDWQZPBIEYKQKX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S . It is used in various applications in chemistry and material sciences .


Synthesis Analysis

The synthesis of 1,2,5-thiadiazole 1,1-dioxides, including 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, involves several steps. The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides include the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is characterized by the presence of a 1,2,5-thiadiazole 1,1-dioxide motif. The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .


Chemical Reactions Analysis

The chemical reactivity of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is quite interesting. For instance, the double bonds of 1,2,5-thiadiazole dioxide can be oxidized to furnish fused bis-oxaziridine derivatives .

Scientific Research Applications

Unusual Product Formation

A study demonstrated that treating a 1,2,5-thiadiazolidine 1,1-dioxide-derived phenylthiomethyl ether with sulfuryl chloride yielded an unexpected dimeric product. This finding, confirmed through X-ray crystallography, suggests potential applications in chemical synthesis and structural analysis (Dou et al., 2009).

Role in Mitsunobu-like Processes

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide has been identified as an effective reagent in Mitsunobu-like processes. It acts as a stable source of the [Ph3P]+ species, facilitating efficient coupling between alcohols and carboxylic or nitrogen acids (Castro et al., 1994).

Enzyme Inhibition Potential

A series of substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides were synthesized and found to efficiently inactivate human leukocyte elastase and cathepsin G in a time-dependent manner. This suggests its potential in developing enzyme inhibitors (Groutas et al., 1994).

Application in Molecular Orbital Calculations

Studies on 1,2,5-thiadiazole 1,1-dioxide derivatives, including crystallographic and molecular orbital calculations, have revealed insights into their electronic structure, conformation, and reactivity. This research has applications in the fields of physical organic chemistry and material science (Castellano et al., 1998).

Tautomeric Behavior Studies

The tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide has been investigated using spectroscopic methods, providing important insights into its molecular conformation and potential pharmaceutical applications (Erturk et al., 2016).

Antimicrobial Agent Synthesis

Novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, derived from 1,2,5-thiadiazolidine 1,1-dioxides, have been synthesized and shown to exhibit promising antibacterial activities, particularly against Gram-positive bacteria (Bhatt et al., 2013).

Future Directions

The future research directions involving 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide could include exploring its potential uses in the construction of functional molecular materials. Its magnetic properties and the ability to form coordination compounds make it a promising candidate for such applications .

properties

IUPAC Name

3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWQZPBIEYKQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNS(=O)(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437413
Record name 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

CAS RN

144432-67-7
Record name 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of sulfamide (27.25 g, 283 mmol) in anhydrous pyridine (300 ml) was added dropwise 1,2-diamino-2-methylpropane (25 g, 283 mmol) over 2 hours. The resulting mixture was refluxed for further 16 hours under nitrogen before the solvent was removed under vacuum. The residue was triturated with hexane and the solid was collected by filtration and purified by flash chromatography (silica gel, dichloromethane-methanol 96:4) to give 36.1 g (85%) of the title compound as a white solid; mp 80°-83° C.; δH (360 MHz, DMSO-d6) 7.08 (1H, br t, --NH--), 6.77 (1H, s, --NH--), 3.04 (2H, d, J=6.9 Hz, --CH2 --), 1.24 (6H, s, --CMe2); m/z (EI) 151 (M+ +1).
Quantity
27.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
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3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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